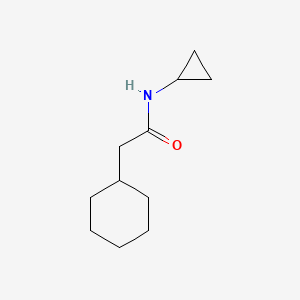![molecular formula C16H16N4S B6531320 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 232262-84-9](/img/structure/B6531320.png)
2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole” is a chemical compound with the empirical formula C17H20N4S . It is a solid substance . The SMILES string representation of this compound is S=C(N)C1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 .
Physical And Chemical Properties Analysis
The compound “this compound” is a solid substance . Its molecular weight is 312.43 .Aplicaciones Científicas De Investigación
PBP has been used for a variety of scientific research applications, including medicinal chemistry, drug design, and biochemistry. In medicinal chemistry, PBP has been used as a building block for the synthesis of a variety of organic compounds, including drugs and drug candidates. In drug design, PBP has been used to develop new drugs and drug candidates with improved pharmacological properties. In biochemistry, PBP has been used to study the structure and function of proteins and enzymes.
Mecanismo De Acción
Mode of Action
The exact nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels, contributing to its overall effect .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBP is a useful compound for laboratory experiments due to its unique structure and properties. It is relatively easy to synthesize, and can be used as a building block for the synthesis of a variety of organic compounds. It also has a variety of biochemical and physiological effects, making it useful for studying the structure and function of proteins and enzymes. However, PBP is also limited in its use in laboratory experiments, as it is not as widely studied as other compounds.
Direcciones Futuras
Given the unique structure and properties of PBP, there are several potential future directions for research. These include the development of new drugs and drug candidates using PBP as a building block, further study of the biochemical and physiological effects of PBP, and the development of new methods for the synthesis of PBP. Additionally, further research could be done to better understand the molecular mechanisms by which PBP affects proteins and enzymes, as well as the effects of PBP on gene expression and other cellular processes. Finally, further research could be done to explore the potential applications of PBP in other scientific fields, such as materials science and nanotechnology.
Métodos De Síntesis
PBP can be synthesized through a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Pd-catalyzed Suzuki-Miyaura cross-coupling. The Knoevenagel condensation is a simple and efficient method for the synthesis of PBP. It involves the reaction of a pyridine-2-carboxaldehyde and a piperazine in the presence of a base to form the desired product. The Biginelli reaction is another efficient method for the synthesis of PBP, and involves the condensation of aldehydes, urea, and ethyl acetoacetate. The Pd-catalyzed Suzuki-Miyaura cross-coupling is a more complex method for the synthesis of PBP, and involves the reaction of a pyridine-2-carboxylic acid and a piperazine in the presence of a palladium catalyst.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-6-14-13(5-1)18-16(21-14)20-11-9-19(10-12-20)15-7-3-4-8-17-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSVYUBCUWJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6531241.png)
![4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531248.png)
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531260.png)
![N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531268.png)
![3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide](/img/structure/B6531281.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)

![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)